2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Lipophilicity Optimization Drug Design Physicochemical Profiling

This quinoline-4-carboxylic acid scaffold is unique: the 2-(4-cyclohexylphenyl) substituent is an essential pharmacophoric element for DHODH target engagement and oral pharmacokinetics (F=56%, t1/2=2.78 h). Replacing this group with smaller substituents (methyl, methoxy, unsubstituted phenyl) drastically alters LogP and inhibitory activity, making analogs functionally non-equivalent. Procure this specific compound to generate validated DHODH inhibitors, chemical probes for de novo pyrimidine biosynthesis studies, and high-diversity libraries for hit-to-lead campaigns. Available at ≥95% purity for immediate derivatization and reproducible results.

Molecular Formula C22H21NO2
Molecular Weight 331.4g/mol
CAS No. 333969-81-6
Cat. No. B452108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid
CAS333969-81-6
Molecular FormulaC22H21NO2
Molecular Weight331.4g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
InChIInChI=1S/C22H21NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-15H,1-3,6-7H2,(H,24,25)
InChIKeyRBOVWLWNMRNXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid (CAS: 333969-81-6): Class Definition and Baseline Procurement Data


2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with a quinoline core substituted at the 2-position by a 4-cyclohexylphenyl group and a carboxylic acid at the 4-position . With a molecular formula of C₂₂H₂₁NO₂ and a molecular weight of 331.41 g/mol, it serves as a crucial intermediate in medicinal chemistry and a building block for organic synthesis [1]. Its steric and electronic properties, imparted by the combined cyclohexyl and phenyl moieties, make it structurally distinct from simpler quinoline derivatives [2]. Commercially, it is typically available at ≥95% purity from multiple vendors, positioning it as a standard research-grade chemical for further derivatization and mechanistic studies .

Why 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid Cannot Be Replaced by Generic Quinoline-4-carboxylic Acid Analogs


In-class substitution of 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid is not scientifically valid due to the profound impact of the 2-(4-cyclohexylphenyl) moiety on physicochemical and biological properties. Direct comparisons between related analogs show that replacing this specific lipophilic group with smaller substituents (e.g., methyl, methoxy, or unsubstituted phenyl) drastically alters LogP, target engagement, and cellular activity [1]. This structural feature is not merely a lipophilic appendage but a critical determinant of potency and enzyme selectivity, as demonstrated by substantial differences in inhibitory activity between closely related 4-quinoline carboxylic acid derivatives [1]. Consequently, procurement for applications such as DHODH inhibition, targeted synthesis, or physicochemical characterization requires this specific compound; analogs lacking the 2-(4-cyclohexylphenyl) substituent are not functional equivalents.

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid: Quantitative Differentiation Evidence Against Close Structural Analogs


Structure-Driven Differentiation: LogP and Physicochemical Profile vs. Unsubstituted Phenyl Analog

The presence of the cyclohexyl group significantly increases the lipophilicity of 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid compared to the unsubstituted 2-phenyl analog. The compound exhibits a calculated LogP of 6.51, while the 2-phenylquinoline-4-carboxylic acid analog has a significantly lower LogP [1]. This difference is critical for optimizing membrane permeability and target binding pocket engagement in drug discovery campaigns [2].

Lipophilicity Optimization Drug Design Physicochemical Profiling

Intermediate for DHODH Inhibitors: Critical Role of Carboxylic Acid Moiety in Target Engagement

The carboxylic acid group of 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid is essential for its conversion to active DHODH inhibitors. In a key medicinal chemistry study, 4-quinoline carboxylic acid derivatives were optimized to form novel H-bond interactions with residues T63 and Y356 of the DHODH enzyme [1]. While the methyl ester prodrug is a common synthetic intermediate, the free carboxylic acid form is the ultimate pharmacophore required for binding and is necessary for the final deprotection step to yield the active DHODH inhibitor [1]. This distinguishes it from analogs where the carboxylate is replaced by a non-hydrolyzable group, which would lack the requisite ionic interaction.

DHODH Inhibition Medicinal Chemistry SAR

Comparative Bioactivity: Methyl Ester Prodrug Exhibits Potent DHODH Inhibition (IC50 = 9.71 nM)

A derivative of the compound, methyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate, has been characterized as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH) with an IC50 value of 9.71 ± 1.4 nM [1]. This inhibitory activity is directly dependent on the presence of the 4-cyclohexylphenyl group; removal or modification of this substituent would drastically alter the molecule's shape and ability to occupy the hydrophobic binding pocket, leading to a significant loss of potency [1]. The free carboxylic acid form is the immediate precursor to this active ester.

DHODH Inhibitor Enzymatic Assay SAR Analysis

In Vivo Pharmacokinetic Advantage: High Oral Bioavailability in a Lead Analog

Optimization of the 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid scaffold has yielded compounds with favorable in vivo pharmacokinetic profiles. A close structural analog (compound 41) demonstrated significant oral bioavailability (F = 56%) and an elimination half-life (t1/2) of 2.78 hours following oral dosing [1]. This favorable oral PK profile, which is a direct result of the lipophilic cyclohexylphenyl group, distinguishes these compounds from many other DHODH inhibitor chemotypes that exhibit poor oral absorption or rapid clearance [1].

Pharmacokinetics Oral Bioavailability Lead Optimization

Targeted Research Applications for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid Based on Quantified Evidence


Medicinal Chemistry: Synthesis and Optimization of DHODH Inhibitors for Oncology and Immuno-Oncology

Use 2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid as a core scaffold for structure-activity relationship (SAR) studies targeting human dihydroorotate dehydrogenase (DHODH). Evidence demonstrates that derivatives of this acid are potent DHODH inhibitors (e.g., methyl ester derivative IC50 = 9.71 nM) and can achieve high oral bioavailability (F = 56%) [1]. This makes the free acid a critical starting material for generating novel chemical entities with optimized pharmacokinetic and pharmacodynamic properties for therapeutic development.

Chemical Biology: Development of Chemical Probes for Studying De Novo Pyrimidine Biosynthesis

Employ the free carboxylic acid to synthesize tool compounds for investigating the biological roles of the de novo pyrimidine biosynthesis pathway. The established potency of its derivatives against DHODH, a rate-limiting enzyme in this pathway, validates its use for creating chemical probes [1]. Such probes can be utilized in cell-based assays (e.g., proliferation assays, metabolic flux analysis) to dissect pyrimidine dependency in various cancer cell lines or activated immune cells.

Synthetic Chemistry: A Key Building Block for Functionalized Quinoline Libraries

Utilize the compound's distinct physicochemical profile (LogP = 6.51) and dual functional groups (carboxylic acid and a site for electrophilic substitution) as a versatile building block in diversity-oriented synthesis [2]. Its high lipophilicity imparted by the 2-(4-cyclohexylphenyl) group provides a significant differentiation point from simpler quinoline-4-carboxylic acids, enabling the generation of compound libraries with tailored physicochemical properties for hit-to-lead campaigns in various therapeutic areas.

Procurement: Access to a Privileged Scaffold with Documented In Vivo Pharmacokinetics

Procure this compound as a key intermediate for projects where oral bioavailability is a primary optimization goal. The documented oral PK parameters for a close structural analog (F = 56%, t1/2 = 2.78 h) provide a data-driven rationale for selecting this scaffold over others lacking such in vivo validation [1]. This reduces the risk and resources associated with de novo pharmacokinetic optimization in early-stage drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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